1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
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Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a thienylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group and the thienylmethylamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-1H-pyrazole: Shares the pyrazole ring and fluoroethyl group but lacks the thienylmethylamine moiety.
N-(2-thienylmethyl)methanamine: Contains the thienylmethylamine moiety but lacks the pyrazole ring and fluoroethyl group.
1-(2-fluoroethyl)-3-(2-thienylmethyl)pyrazole: Similar structure but with different substitution patterns.
Uniqueness
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15ClFN3S |
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Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H |
InChI Key |
ASHNXFRIJLOHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
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